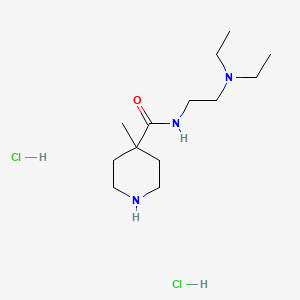

![molecular formula C12H13N3 B1360903 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine CAS No. 885281-16-3](/img/structure/B1360903.png)

3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Overview

Description

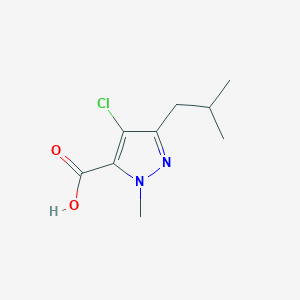

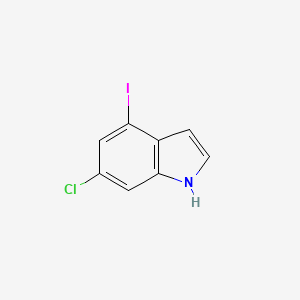

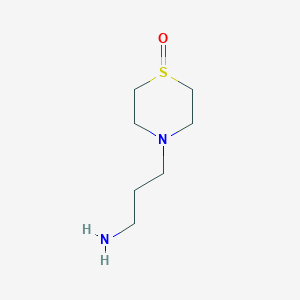

“3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine” is a compound with the molecular formula C12H13N3 . It is also known by other names such as “2-Phenyl-imidazo[1,2,a]-4-piperidine” and “3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine” among others . The compound has a molecular weight of 199.25 g/mol .

Molecular Structure Analysis

The InChI code for “this compound” isInChI=1S/C12H13N3/c1-2-4-10(5-3-1)11-8-14-12-9-13-6-7-15(11)12/h1-5,8,13H,6-7,9H2 . The Canonical SMILES is C1CN2C(=NC=C2C3=CC=CC=C3)CN1 . Physical and Chemical Properties Analysis

The compound has a molecular weight of 199.25 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound is 199.110947427 g/mol . The topological polar surface area of the compound is 29.8 Ų . The compound has a heavy atom count of 15 .Scientific Research Applications

Synthesis and Pharmaceutical Applications

3-Aminoimidazo[1,2-a]pyrazine, a related scaffold to 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, is significant in pharmaceuticals, found in many drugs. Its efficient preparation involves a Groebke–Blackburn–Bienaymé cyclisation, scalable with high yield and purity (Baenziger, Durantie, & Mathes, 2017). Similar structures, like 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, have been synthesized with potential pharmaceutical applications, focusing on optimizing reaction conditions (Teng Da-wei, 2012).

Anticancer and Antimicrobial Properties

Imidazo[1,2-a]pyrazine derivatives demonstrate notable anticancer activities. For instance, certain (imidazo[1,2-a]pyrazin-6-yl)ureas show promise against non-small cell lung cancer, particularly in reactivating mutant P53 (Bazin et al., 2016). Additionally, new series of pyrazolo[4,3-d]pyrimidin-7-ones and pyrido[2,3-d]pyrimidin-4-ones, akin to this compound, have been studied for their antibacterial and cyclin-dependent kinases inhibitory activities (Geffken et al., 2011).

Chemical Synthesis and Characterization

The synthesis of 3-aminoimidazo[1,2-a]pyridines and -pyrazines is a significant area of research. Techniques like one-pot, multi-component synthesis have been developed to produce these compounds efficiently, demonstrating the versatility and practical utility ofthese synthesis methods for generating complex heterocycles (Shaabani, Soleimani, & Maleki, 2007). Moreover, the structure-activity relationship studies of similar compounds, like 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives, highlight the potential for developing novel therapeutic agents with specific pharmacological properties (Sifferlen et al., 2013).

Antimicrobial and Biological Activity

Compounds related to this compound have demonstrated significant antimicrobial activity. Novel hydrazone derivatives bearing pyrimidinyl and pyrazolyl moieties, for example, showed effective antibacterial properties against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans (Kamal et al., 2015). These findings illustrate the potential of imidazo[1,2-a]pyrazine derivatives in developing new antimicrobial agents.

Mechanism of Action

Target of Action

The primary targets of 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine are G protein-coupled receptors (GPCRs) . GPCRs are the largest family of cell-surface receptors in eukaryotes and are involved in a plethora of intracellular multistep signaling events .

Mode of Action

This compound interacts with its targets, the GPCRs, by preferentially silencing Gaq proteins . This interaction results in changes in the intracellular signaling events, affecting various cellular processes .

Biochemical Pathways

The action of this compound affects the GPCR signaling pathway . The downstream effects of this interaction include changes in cellular processes regulated by GPCRs .

Result of Action

The molecular and cellular effects of the action of this compound involve changes in the cellular processes regulated by GPCRs . These changes are a result of the compound’s interaction with GPCRs and its preferential silencing of Gaq proteins .

Biochemical Analysis

Biochemical Properties

3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform involved . Additionally, this compound can bind to certain receptors, modulating their signaling pathways and affecting cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can modulate the activity of mitogen-activated protein kinases (MAPKs), which are involved in cell proliferation, differentiation, and apoptosis . By affecting MAPK signaling, this compound can impact cell growth and survival. Furthermore, this compound has been observed to influence the expression of genes related to oxidative stress and inflammation, thereby affecting cellular homeostasis.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to changes in their activity and function. For instance, this compound has been found to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, this compound can activate transcription factors, leading to changes in gene expression. The binding interactions of this compound with enzymes and receptors are critical for its biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or extreme pH . Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, indicating potential cumulative effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects such as anti-inflammatory or antioxidant properties . At higher doses, this compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s impact on biological systems changes significantly beyond a certain dosage level. These findings highlight the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways, such as glycolysis and the tricarboxylic acid cycle . The interaction of this compound with cofactors and other metabolic regulators is crucial for its metabolic effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters such as P-glycoprotein . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by its affinity for different cell types and its ability to cross biological barriers .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals . For example, this compound has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism . The subcellular distribution of this compound is crucial for its biochemical and cellular effects.

Properties

IUPAC Name |

3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-2-4-10(5-3-1)11-8-14-12-9-13-6-7-15(11)12/h1-5,8,13H,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBNUCZQUHKEDBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NC=C2C3=CC=CC=C3)CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647542 | |

| Record name | 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885281-16-3 | |

| Record name | 5,6,7,8-Tetrahydro-3-phenylimidazo[1,2-a]pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885281-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrrolo[2,3-B]pyridine-6-carbaldehyde](/img/structure/B1360841.png)